molecular formula C5H10ClN3S B15296703 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride

Cat. No.: B15296703
M. Wt: 179.67 g/mol
InChI Key: PJYMPGQTOUXERU-UHFFFAOYSA-N
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Description

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole with propan-1-amine in the presence of hydrochloric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, drying, and packaging to ensure the compound meets the required quality standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structure and the presence of both the thiadiazole ring and the propan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

3-(thiadiazol-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-5-4-9-8-7-5;/h4H,1-3,6H2;1H

InChI Key

PJYMPGQTOUXERU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CCCN.Cl

Origin of Product

United States

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